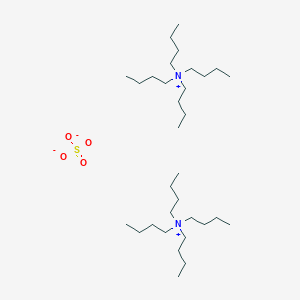

Bis(tetrabutylammonium) sulphate

Description

Properties

CAS No. |

2472-88-0 |

|---|---|

Molecular Formula |

C16H36NO4S- |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

tetrabutylazanium;sulfate |

InChI |

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

SHFJWMWCIHQNCP-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Other CAS No. |

2472-88-0 |

Pictograms |

Irritant |

Synonyms |

tetra-n-butylammonium dodecylsulfate tetra-n-butylammonium hexafluorophosphate tetrabutylammonium tetrabutylammonium azide tetrabutylammonium bromide tetrabutylammonium chloride tetrabutylammonium cyanide tetrabutylammonium fluoride tetrabutylammonium hydrogen sulfate tetrabutylammonium hydroxide tetrabutylammonium iodide tetrabutylammonium monophosphate tetrabutylammonium nitrate tetrabutylammonium perchlorate tetrabutylammonium sulfate tetrabutylammonium sulfate (1:1), sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Bis Tetrabutylammonium Sulphate

Stoichiometric Neutralization Routes

The synthesis of bis(tetrabutylammonium) sulphate can be effectively carried out by the direct reaction of tetrabutylammonium (B224687) hydroxide (B78521) with sulphuric acid. chemicalbook.combloomtechz.com This acid-base neutralization reaction is a fundamental approach to producing this salt.

The core of this synthetic route involves the condensation reaction between tetrabutylammonium hydroxide ((C₄H₉)₄NOH) and sulphuric acid (H₂SO₄). In this reaction, the hydroxide ion from the tetrabutylammonium hydroxide reacts with the hydrogen ions from the sulphuric acid to form water, while the tetrabutylammonium cations and the sulphate anion combine to form the desired salt, this compound. chemicalbook.combloomtechz.com

2(C₄H₉)₄NOH + H₂SO₄ → [(C₄H₉)₄N]₂SO₄ + 2H₂O

To ensure a high yield and purity of the final product, careful control of the reaction conditions and a systematic work-up procedure are essential.

A precise 2:1 molar ratio of tetrabutylammonium hydroxide to sulphuric acid is crucial for the complete neutralization and formation of this compound. This stoichiometric ratio ensures that all the sulphuric acid is consumed, preventing the formation of tetrabutylammonium hydrogen sulphate as a byproduct. Any significant deviation from this ratio can lead to a mixture of products and complicate the purification process.

Quaternary ammonium (B1175870) salts can be susceptible to thermal decomposition at elevated temperatures. Therefore, maintaining a controlled temperature, typically below room temperature using an ice bath, is important during the addition of sulphuric acid to the tetrabutylammonium hydroxide solution. bloomtechz.com This precaution helps to preserve the integrity of the tetrabutylammonium cation and prevent unwanted side reactions. Some syntheses of related quaternary ammonium salts have been successfully carried out at temperatures between 25–40°C.

Water is a common solvent for the reaction between tetrabutylammonium hydroxide and sulphuric acid due to its ability to dissolve both reactants. bloomtechz.com The selection of an appropriate solvent is critical for facilitating the reaction and for the subsequent isolation of the product. After the reaction is complete, the solvent, which is primarily water, is typically removed under reduced pressure to obtain the crude product. In some cases, organic solvents like dichloromethane (B109758) have been used for similar reactions involving quaternary ammonium salts. bloomtechz.com

The crude this compound obtained after solvent removal often requires purification to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid compounds. The crude product can be dissolved in a suitable solvent system, and then the solution is cooled to induce crystallization of the pure salt. Washing the filtered crystals with a cold solvent, such as ice water, helps to remove any remaining soluble impurities. bloomtechz.com

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (TBAOH:H₂SO₄) | 2:1 | Ensures complete formation of this compound and minimizes byproduct formation. |

| Temperature | Below room temperature (e.g., using an ice bath) | Prevents thermal decomposition of the quaternary ammonium salt. bloomtechz.com |

| Solvent | Water, Dichloromethane | Facilitates the reaction and subsequent product isolation. bloomtechz.com |

| Purification Method | Recrystallization and washing with cold solvent | Removes impurities to yield a high-purity product. bloomtechz.com |

This table provides a summary of the key optimized conditions for the synthesis of this compound.

Optimized Reaction Conditions and Work-Up Procedures

Ion-Exchange and Metathesis Reactions

Ion-exchange and metathesis (double decomposition) reactions represent key strategies for the preparation of this compound. These methods rely on the exchange of ions between two reacting species to yield the desired product.

Utilization of Tetrabutylammonium Halides with Sulphate Salts

A common and effective approach for the synthesis of this compound involves the reaction of a tetrabutylammonium halide, such as the bromide or iodide, with a suitable sulphate salt. The choice of the sulphate salt is critical as it influences the reaction conditions and the ease of product isolation.

The reaction between a tetrabutylammonium halide and silver sulphate in a suitable solvent, such as water or ethanol, is a classic example of a metathesis reaction. The driving force for this reaction is the precipitation of the highly insoluble silver halide (AgX, where X = Br, I), which effectively removes the halide ions from the solution and shifts the equilibrium towards the formation of this compound.

The general reaction can be represented as:

2 (C₄H₉)₄N⁺X⁻ (aq/sol) + Ag₂SO₄ (s) → [(C₄H₉)₄N⁺]₂SO₄²⁻ (aq/sol) + 2 AgX (s)

The precipitated silver halide can be easily removed by filtration, and the desired this compound can then be isolated from the filtrate, typically by evaporation of the solvent. The selection of the solvent is important to ensure sufficient solubility of the tetrabutylammonium halide while minimizing the solubility of the silver halide precipitate.

Table 1: Reactants and Products in the Metathesis Reaction with Silver Sulphate

| Reactant | Formula | Role | Product | Formula | State |

| Tetrabutylammonium Halide | (C₄H₉)₄N⁺X⁻ | Source of Tetrabutylammonium Cation | This compound | [(C₄H₉)₄N⁺]₂SO₄²⁻ | Aqueous/Solvated |

| Silver Sulphate | Ag₂SO₄ | Source of Sulphate Anion | Silver Halide | AgX | Solid Precipitate |

An alternative and often more cost-effective method involves the reaction of a tetrabutylammonium halide with an alkali metal sulphate, such as sodium sulphate or potassium sulphate. wikipedia.org This reaction is also a metathesis process, but the separation of the desired product from the resulting alkali metal halide can be more challenging due to the higher solubility of the latter compared to silver halides.

The reaction is typically carried out in a solvent in which the solubility of the alkali metal halide is low, facilitating its precipitation or crystallization. Subsequent filtration and purification steps are crucial to obtain pure this compound. The efficiency of this method can be influenced by factors such as the choice of solvent, reaction temperature, and the specific alkali metal sulphate used.

Chromatographic Purification Strategies

To achieve the high purity required for many applications, chromatographic techniques are indispensable in the purification of this compound. These methods separate the target compound from unreacted starting materials, by-products, and other impurities based on differences in their physical and chemical properties.

Ion-exchange chromatography (IEX) is a powerful technique for the purification of ionic compounds like this compound. purolite.comspringernature.comfredhutch.org This method utilizes a stationary phase, known as an ion-exchange resin, which has charged functional groups on its surface. For the purification of a cationic species like the tetrabutylammonium ion, a cation-exchange resin is employed.

The crude this compound solution is passed through the cation-exchange column. The tetrabutylammonium cations bind to the negatively charged sites on the resin, while anionic and neutral impurities pass through. After washing the column to remove any remaining unbound impurities, the purified tetrabutylammonium cations are eluted by passing a solution with a high concentration of a competing cation (e.g., a salt solution) or by changing the pH. The sulphate counter-ions can then be reintroduced to form the final high-purity product. The selection of the appropriate resin and elution conditions is critical for achieving optimal separation. conductscience.comsigmaaldrich.com

Table 2: Key Parameters in Ion-Exchange Chromatography Purification

| Parameter | Description | Typical Conditions |

| Stationary Phase | Cation-exchange resin (e.g., sulphonated polystyrene) | Strong or weak cation exchanger |

| Mobile Phase (Loading) | Solvent containing the crude product | Water or a suitable organic solvent |

| Mobile Phase (Elution) | Solution to displace the bound cation | Aqueous salt solution (e.g., NaCl) or acid |

| Detection | Monitoring the eluent for the target compound | Conductivity or UV detection |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. itwreagents.comsrlchem.comsdfine.com By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from even trace amounts of impurities.

For the analysis of quaternary ammonium compounds, reversed-phase HPLC is often utilized. In this mode, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. To enhance the retention and separation of the highly polar tetrabutylammonium cation, an ion-pairing agent, such as an alkyl sulphonate, is often added to the mobile phase. This agent forms a neutral ion pair with the tetrabutylammonium cation, which can then interact with the nonpolar stationary phase. The purity of the sample is determined by analyzing the resulting chromatogram, where a single, sharp peak at the expected retention time indicates a high degree of purity. The presence of other peaks would signify impurities. nih.gov

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water mixture with an ion-pairing agent |

| Detector | UV detector (at low wavelength, e.g., ~210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Emerging Electrochemical Synthesis Pathways

Electrochemical methods represent a frontier in the synthesis of ionic compounds like this compound. These techniques leverage electrical energy to drive non-spontaneous chemical reactions, offering potential advantages such as milder reaction conditions, higher purity of products, and reduced generation of chemical waste compared to traditional chemical routes. One of the most promising approaches in this domain is the use of electrodialysis, particularly with multi-compartment membrane cells. This technology allows for the selective separation and concentration of ions, facilitating the synthesis of high-purity products.

A notable example is the synthesis of tetrabutylammonium hydroxide (TBAOH) from this compound, a process which can be conceptually adapted for related syntheses. This method utilizes a three-compartment electrodialysis cell equipped with bipolar membranes to efficiently convert the salt into its corresponding base, which can subsequently be neutralized to form other salts like tetrabutylammonium hydrogen sulphate. The core principle involves the migration of tetrabutylammonium (TBA⁺) cations across a cation exchange membrane under the influence of an electric field.

Electrolysis of Tetrabutylammonium Hydrogen Sulphate in Aqueous Media

The electrolysis of an aqueous solution of tetrabutylammonium hydrogen sulphate (TBAHS) is an advanced method for generating related tetrabutylammonium compounds. In solution, TBAHS dissociates into tetrabutylammonium (TBA⁺) cations and hydrogen sulphate (HSO₄⁻) anions. When an electric current is applied to the solution within a specialized electrochemical cell, these ions migrate towards the oppositely charged electrodes.

An innovative approach utilizes a three-compartment electrodialysis cell, which separates the anode, cathode, and feed compartments with specialized membranes. This setup allows for the precise control of ion movement and product formation.

Mechanism in a Three-Compartment Electrodialysis Cell:

Feed Compartment: An aqueous solution containing the tetrabutylammonium salt is introduced into the central feed compartment.

Ion Migration: Under the influence of an applied current, the positively charged tetrabutylammonium (TBA⁺) ions migrate from the feed compartment, across a cation exchange membrane, and into the cathode chamber. Simultaneously, anions (sulphate and hydrogen sulphate) move towards the anode.

Bipolar Membrane Action: A key feature of this advanced setup is the bipolar membrane, which is placed between the feed and cathode compartments. At the bipolar membrane interface, water molecules are split into hydrogen ions (H⁺) and hydroxide ions (OH⁻).

Product Formation: The TBA⁺ cations migrating into the cathode chamber immediately combine with the hydroxide ions (OH⁻) generated by the bipolar membrane, forming high-purity tetrabutylammonium hydroxide (TBAOH). In the anode chamber, hydrogen ions can combine with sulphate ions to regenerate sulfuric acid.

This process effectively converts a tetrabutylammonium salt into its corresponding hydroxide base, which is a critical precursor for synthesizing other high-purity tetrabutylammonium compounds. The research findings indicate that this electrochemical route is a highly efficient and controllable method.

Below is a table summarizing the operational parameters for a related electrodialysis process.

| Parameter | Value |

| Cell Configuration | Three-compartment electrodialysis cell with bipolar membranes |

| Anode/Cathode Electrolyte | 0.3 M Sulfuric Acid |

| Feed Solution Concentration | 30–200 g/L Tetrabutylammonium Sulphate Solution |

| Applied Current Density | 200–800 A/m² |

Advanced Spectroscopic and Structural Elucidation of Bis Tetrabutylammonium Sulphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of bis(tetrabutylammonium) sulphate in solution. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the tetrabutylammonium (B224687) cations.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Multiplicity Analysis

The protons of the methylene (B1212753) group attached directly to the nitrogen atom (α-CH₂) typically appear as a triplet at the lowest field due to the deshielding effect of the positively charged nitrogen. The subsequent methylene groups (β-CH₂ and γ-CH₂) appear as multiplets further upfield, and the terminal methyl group (δ-CH₃) resonates as a triplet at the highest field.

Table 1: Typical ¹H NMR Data for the Tetrabutylammonium Cation

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| α-CH₂ | ~3.2-3.3 | Triplet |

| β-CH₂ | ~1.6-1.7 | Multiplet |

| γ-CH₂ | ~1.3-1.5 | Multiplet |

| δ-CH₃ | ~0.9-1.0 | Triplet |

Note: Data is generalized from various tetrabutylammonium salts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the tetrabutylammonium cation displays four signals corresponding to the four different carbon environments in the butyl chains. The chemical shifts for these carbons are also well-documented from various tetrabutylammonium salts. rsc.org The carbon atom directly bonded to the nitrogen (Cα) is the most deshielded and appears at the lowest field. The other carbons of the butyl chain (Cβ, Cγ, and Cδ) resonate at progressively higher fields.

Table 2: Typical ¹³C NMR Data for the Tetrabutylammonium Cation

| Carbon | Chemical Shift (ppm) |

|---|---|

| Cα | ~58-59 |

| Cβ | ~24-25 |

| Cγ | ~19-20 |

| Cδ | ~13-14 |

Note: Data is generalized from various tetrabutylammonium salts.

Application of NMR in Anion Binding and Host-Guest Interactions

This compound is extensively used in NMR titration studies to investigate the binding of the sulphate anion by various synthetic receptors. mdpi.compharmaffiliates.com These studies are fundamental to the development of new sensors and transporters for anions.

In a typical ¹H NMR titration experiment, a solution of an anion receptor is titrated with a solution of this compound. oup.com The progressive addition of the sulphate salt leads to changes in the chemical shifts of the protons on the receptor that are involved in binding the anion. For instance, the addition of tetrabutylammonium sulfate (B86663) to solutions of carbazole-based or squaramide-based anion receptors in DMSO-d₆ induces significant downfield shifts in the signals of the NH protons of the receptor. rsc.orgpharmaffiliates.com This downfield shift is indicative of the formation of hydrogen bonds between the receptor's NH groups and the oxygen atoms of the sulphate anion. rsc.org The magnitude of the chemical shift change can be used to determine the binding constant of the host-guest complex. oup.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is a superposition of the vibrational modes of the tetrabutylammonium cation and the sulphate anion.

The tetrabutylammonium cation exhibits characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the butyl chains. The sulphate anion (SO₄²⁻), belonging to the Td point group, has four fundamental modes of vibration. However, only the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically IR active. The symmetric stretching (ν₁) and symmetric bending (ν₂) modes are IR inactive for a free sulphate ion with perfect tetrahedral symmetry.

In the solid state, interactions with the cations can lower the symmetry of the sulphate anion, potentially leading to the appearance of the ν₁ band and the splitting of the degenerate ν₃ and ν₄ bands. nih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | ~2870-2960 |

| C-H (Alkyl) | Bending | ~1380-1470 |

| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1100 |

| SO₄²⁻ | Asymmetric Bend (ν₄) | ~610 |

Note: These are approximate values and can vary based on the specific chemical environment and sample phase.

Identification of Characteristic Sulphate Anion Vibrational Modes (S=O, S–O Stretching)

The vibrational properties of the sulphate anion (SO₄²⁻) in this compound are key to its structural identification via infrared (IR) spectroscopy. The free sulphate anion possesses a tetrahedral (T_d) symmetry, which results in specific vibrational modes. However, interactions with the bulky tetrabutylammonium cations and its environment in the crystal lattice can lead to a reduction in this symmetry, causing changes in the IR spectrum. nih.gov

The primary vibrational modes for the sulphate anion are dominated by the stretching of its sulphur-oxygen bonds. researchgate.net These are typically observed in the mid-infrared region. For a free sulphate ion, the symmetric stretching mode (ν₁) is IR-inactive, while the asymmetric stretching mode (ν₃) is IR-active and appears as a strong, broad band. The bending modes (ν₂ and ν₄) also occur at lower frequencies.

In the context of a salt like this compound, the electrostatic interactions and potential hydrogen bonding can cause the formally IR-inactive modes to become active and the degenerate modes to split. For instance, the main asymmetric S-O stretching vibration (ν₃) is typically found in the 1100-1200 cm⁻¹ region. The symmetric S-O stretch (ν₁), which is often weak or absent in the IR spectra of highly symmetric sulphates, may appear around 1000 cm⁻¹. The presence of the bisulphate (HSO₄⁻) ion, for comparison, shows a distinct spectrum due to its reduced C₃v symmetry, with a prominent S-O₃ stretching mode observed around 1050 cm⁻¹. osu.edu

Table 1: Fundamental Vibrational Modes of the Sulphate Anion

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | Activity (for T_d symmetry) |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | ~983 | Raman Active, IR Inactive |

| ν₂ | E | Symmetric Bend | ~450 | Raman Active, IR Inactive |

| ν₃ | F₂ | Asymmetric Stretch | ~1104 | Raman & IR Active |

Note: The exact wavenumbers can shift based on the cation and the solid-state environment.

Comparative IR Analysis with Related Tetrabutylammonium Salts

Comparing the IR spectrum of this compound with other tetrabutylammonium (TBA) salts helps to distinguish the vibrational modes of the common cation from those of the specific anion. The tetrabutylammonium cation itself displays characteristic C-H stretching vibrations from its butyl chains, typically in the 2800-3000 cm⁻¹ region, and C-H bending vibrations around 1380 cm⁻¹ and 1470 cm⁻¹. chemkente.comresearchgate.net

In a comparative analysis:

Tetrabutylammonium Bromide (TBABr): The spectrum is dominated by the vibrations of the TBA cation, as the bromide anion is monoatomic and has no internal vibrational modes. chemicalbook.com

Tetrabutylammonium Acetate (B1210297): This salt shows a strong carbonyl (C=O) stretch from the acetate anion around 1700 cm⁻¹. chemkente.com

Tetrabutylammonium Tetrafluoroborate (B81430) (TBA BF₄): This compound exhibits a very strong, broad absorption band for the B-F stretching of the [BF₄]⁻ anion, often observed between 900 and 1150 cm⁻¹, which can sometimes show splitting due to symmetry breaking. nih.govnist.gov

Tetrabutylammonium Perchlorate (B79767) (TBA ClO₄): The perchlorate anion gives rise to a strong, broad band around 1100 cm⁻¹, corresponding to the asymmetric Cl-O stretch. nist.gov

Tetrabutylammonium Hydrogen Sulphate (TBAHSO₄): The IR spectrum for this salt is available and provides a close comparison, showing bands characteristic of the HSO₄⁻ anion. chemicalbook.com

By subtracting the spectral features of the TBA cation, the unique contributions of the sulphate anion can be isolated. The key difference in the spectrum of this compound compared to these other salts would be the prominent bands corresponding to the S-O stretching modes of the sulphate anion, as detailed in the previous section.

Table 2: Key Anion IR Absorption Bands in Various Tetrabutylammonium Salts

| Salt | Anion | Characteristic Anion Peak(s) (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | SO₄²⁻ | ~1100-1200 (asymmetric stretch) | researchgate.net |

| Tetrabutylammonium Acetate | CH₃COO⁻ | ~1700 (C=O stretch) | chemkente.com |

| Tetrabutylammonium Tetrafluoroborate | BF₄⁻ | ~900-1150 (B-F stretch) | nih.govnist.gov |

| Tetrabutylammonium Perchlorate | ClO₄⁻ | ~1100 (Cl-O stretch) | nist.gov |

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ionic compounds like this compound, as it can transfer ions from solution into the gas phase with minimal fragmentation. nih.govsemanticscholar.org

For this compound, [(C₄H₉)₄N]₂SO₄, the analysis would be conducted in both positive and negative ion modes.

Positive Ion Mode: The spectrum would be expected to show a prominent peak corresponding to the tetrabutylammonium cation, [ (C₄H₉)₄N ]⁺, at a mass-to-charge ratio (m/z) of approximately 242.46. asianpubs.org

Negative Ion Mode: This mode would be used to detect the sulphate anion, SO₄²⁻. Due to its double charge, it might be observed at an m/z corresponding to half its mass (~48). However, the detection of doubly charged anions can be challenging. More commonly, adducts with the cation, such as {[(C₄H₉)₄N] + SO₄}⁻, might be observed at a higher m/z of approximately 338.4. Another possibility is the detection of the bisulphate ion, [HSO₄]⁻, at m/z 97, if a proton is available from the solvent. nih.gov

Tandem MS (MS/MS) experiments on the tetrabutylammonium cation (m/z 242.46) would show characteristic fragmentation patterns, including the loss of neutral butene molecules, leading to fragment ions at m/z 186, 142, and 100. asianpubs.org This confirms the identity of the cation.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is another soft ionization technique that can be used for the analysis of this compound. bris.ac.uk In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. mdpi.com

For a compound like this compound, CI-MS would likely yield protonated molecules or adducts. mdpi.com The analysis of di-n-butyl sulphate by CI-MS has shown that the protonated molecular ion, [DNBS + H]⁺, is readily formed. nih.gov By analogy, CI-MS of this compound could potentially show ions corresponding to the intact cation and fragments of the sulphate anion or its protonated form. The resulting mass spectra are often simpler than those from electron ionization, with the molecular ion region being more clearly defined, which is useful for confirming the molecular weight of the components. bris.ac.uk

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction of Related Tetrabutylammonium Salts

Studies on other tetrabutylammonium salts reveal common structural features:

Tetrabutylammonium Tetrachloroferrate(III): The crystal structure shows a slightly distorted tetrahedral coordination for the [FeCl₄]⁻ anion. researchgate.net The tetrabutylammonium cations pack around the anions in the crystal lattice.

Tetrabutylammonium Bromotrichloroferrate(III): Similar to the tetrachloroferrate salt, this compound's structure is determined by the packing of the large organic cations and the tetrahedral inorganic anions. researchgate.net

Tetraethylammonium (B1195904) Nimesulide Salt: A study of this related tetraalkylammonium salt highlights how the conformation of both the cation and the anion influences the unit cell volume and crystal packing. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrabutylammonium Bromide |

| Tetrabutylammonium Acetate |

| Tetrabutylammonium Tetrafluoroborate |

| Tetrabutylammonium Perchlorate |

| Tetrabutylammonium Hydrogen Sulphate |

| Tetrabutylammonium Tetrachloroferrate(III) |

| Di-n-butyl sulphate |

| Tetrabutylammonium Bromotrichloroferrate(III) |

Analysis of Cationic Conformation and Anionic Coordination

The solid-state structure of this compound is defined by the arrangement and interaction of its constituent ions: two tetrabutylammonium ([N(C₄H₉)₄]⁺) cations and one sulphate (SO₄²⁻) anion.

The sulphate anion is a tetrahedral species with the sulfur atom at the center and four oxygen atoms at the vertices. In the crystal lattice, the doubly negative charge of the sulphate anion is balanced by the two positively charged tetrabutylammonium cations. The primary coordination involves electrostatic interactions between the negatively charged oxygen atoms of the sulphate anion and the positively charged nitrogen center of the cations. Additionally, weak C-H···O hydrogen bonds can form between the hydrogen atoms on the alpha-methylene groups (the CH₂ group adjacent to the nitrogen) of the butyl chains and the oxygen atoms of the sulphate anion, further stabilizing the structure. These interactions dictate the precise arrangement of the ions in the crystal lattice. sigmaaldrich.com

Interionic Distances and Lattice Stabilization by Coulombic Interactions

The stability of the this compound crystal lattice is primarily governed by long-range Coulombic (electrostatic) forces, the attraction between the oppositely charged ions. sigmaaldrich.com The large size of the tetrabutylammonium cations means that the charge is somewhat diffuse, but the fundamental N⁺···SO₄²⁻ attraction is the dominant cohesive force holding the lattice together.

Table 1: Representative Interionic Interactions and Distances

| Interaction Type | Description | Expected Distance Range (Å) |

|---|---|---|

| N⁺···O⁻ (Coulombic) | Primary electrostatic attraction between the cation's nitrogen and the anion's oxygen atoms. | 4.0 - 5.0 |

| C-H···O (Hydrogen Bond) | Weak hydrogen bonds between cation's butyl chain hydrogens and anion's oxygen atoms. | 3.0 - 3.5 |

| C···C (van der Waals) | Interactions between alkyl chains of adjacent cations, contributing to crystal packing. | > 3.5 |

Powder X-ray Diffraction (XRD) for Polymorphic Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. primeeducation.com.ausdfine.com Different polymorphs of a compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and quantifying polymorphic forms of a crystalline solid like this compound. primeeducation.com.aunih.gov

In PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." primeeducation.com.ausdfine.com The presence of different polymorphs would be indicated by the appearance of new or shifted peaks in the diffractogram. primeeducation.com.au For quantitative analysis, the intensity of peaks unique to a specific polymorph can be correlated with its concentration in a mixture. researchgate.netchemicalbook.com Although specific polymorphs of this compound are not widely reported, PXRD remains the definitive method for their potential detection and characterization during manufacturing and stability testing. chemicalbook.com

Table 2: Hypothetical PXRD Data for Two Polymorphs of this compound

| Polymorph Form A (Characteristic Peaks, 2θ) | Polymorph Form B (Characteristic Peaks, 2θ) |

|---|---|

| 8.5° | 9.1° |

| 12.3° | 13.5° |

| 18.8° | 19.2° |

| 21.0° | 22.5° |

Note: This data is representative and illustrates how different polymorphs would yield distinct peak positions.

Chromatographic and Gravimetric Purity Assessment

To ensure the quality and purity of this compound, a combination of chromatographic and gravimetric methods is employed. These techniques confirm the identity and quantify the main component while also determining the levels of specific impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Confirmation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from organic impurities. Since the tetrabutylammonium cation lacks a significant UV chromophore, detection can be challenging. However, methods using evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or conductivity detection are suitable. Alternatively, ion-pairing chromatography can be used.

A typical RP-HPLC method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The tetrabutylammonium cation has a relatively long retention time on a C18 column even without an ion-pairing agent. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and consistent results. nih.govjapsonline.com

Table 3: Typical RP-HPLC Method Parameters for Tetrabutylammonium Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) with a buffer (e.g., 10 mM Ammonium (B1175870) Acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Conductivity Detector |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gravimetric Analysis for Residual Sulphate Content Determination

Gravimetric analysis is a classical and highly accurate analytical method for determining the amount of sulphate in a sample. acs.orgyoutube.com The method relies on the precipitation of the sulphate ions as a highly insoluble salt, followed by the weighing of that salt.

The procedure for this compound involves dissolving a precisely weighed sample in water and acidifying it with hydrochloric acid. A solution of barium chloride is then added slowly to the heated solution, causing the precipitation of barium sulphate (BaSO₄), a dense white solid. libretexts.orglibretexts.org

SO₄²⁻(aq) + BaCl₂(aq) → BaSO₄(s) + 2Cl⁻(aq)

The mixture is then "digested," where it is kept hot for a period to allow the precipitate particles to grow, making them easier to filter. libretexts.org The precipitate is collected by filtration using ashless filter paper, washed thoroughly with hot water to remove any co-precipitated impurities (like chloride ions), and then dried and ignited in a muffle furnace to remove the filter paper and any residual moisture. The final, stable mass of the BaSO₄ is weighed, and from this mass, the percentage of sulphate in the original sample can be calculated. chemspider.comresearchgate.net

Mechanistic Investigations of Bis Tetrabutylammonium Sulphate in Chemical Transformations

Elucidation of Phase-Transfer Catalysis (PTC) Principles

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. numberanalytics.com The core principle of PTC involves using a catalyst, such as bis(tetrabutylammonium) sulphate, to transport a reactant from one phase to another where the reaction can occur, thereby overcoming the insolubility of the reactants in different media. numberanalytics.comwikipedia.org Quaternary ammonium (B1175870) salts are a common class of phase-transfer catalysts. wikipedia.org The advantages of using PTC include milder reaction conditions, improved yields, and often simpler product workup procedures. numberanalytics.com

The efficacy of this compound as a phase-transfer catalyst stems from the dual nature of its cationic component. The tetrabutylammonium (B224687) (TBA+) cation possesses four butyl groups, which impart significant lipophilicity (oil-loving character), allowing it to be soluble in organic solvents. Simultaneously, its positive charge enables it to pair with an anion, such as a nucleophile from the aqueous phase.

The process begins at the interface between the aqueous and organic liquids. nih.gov The TBA+ cation pairs with an anionic reactant (let's denote it as Nu⁻) from the aqueous phase. This newly formed ion pair, [TBA⁺][Nu⁻], is sufficiently lipophilic to leave the aqueous phase and travel across the interface into the bulk organic phase. wikipedia.org This transfer effectively solubilizes the water-soluble nucleophile in the organic medium, where it can react with the organic-soluble substrate. numberanalytics.comwikipedia.org After the reaction, the catalyst cation can return to the aqueous phase to transport another reactant anion, thus continuing the catalytic cycle. Molecular dynamics simulations show that the cation tends to remain at the interface, facilitating this transport. rsc.org

Table 1: Reactant Transfer in a Biphasic System Using this compound

| Step | Location | Species Involved | Description |

| 1 | Aqueous Phase | Reactant Anion (e.g., CN⁻) | The nucleophile is dissolved in the aqueous phase. |

| 2 | Interface | Tetrabutylammonium Cation (TBA⁺) | The catalyst's cation pairs with the reactant anion. |

| 3 | Organic Phase | Ion Pair ([TBA⁺][CN⁻]) | The lipophilic ion pair moves into the organic phase. |

| 4 | Organic Phase | [TBA⁺][CN⁻] + Organic Substrate (R-X) | The nucleophile attacks the substrate, forming the product (R-CN). |

In a biphasic system without a catalyst, the reaction between a water-soluble nucleophile and an organic-soluble substrate is exceedingly slow because the reactants are physically separated. The reaction can only occur at the very limited area of the interface. By actively transporting the nucleophile into the organic phase, this compound dramatically increases the concentration of the nucleophile in the same phase as the substrate. This co-solubilization of reactants leads to a significant acceleration of the reaction rate, a phenomenon known as kinetic enhancement. wikipedia.org This method avoids the need for expensive or hazardous solvents that can dissolve all reactants. wikipedia.org

Ion-Pairing Mechanism in Chromatographic Separations

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound is widely employed as an ion-pairing reagent. sigmaaldrich.comsigmaaldrich.com This technique, known as reversed-phase ion-pair chromatography (RPIPC), is especially useful for separating ionic or highly polar analytes on a nonpolar stationary phase (like a C18 column), where they would typically exhibit poor retention and result in inadequate separation. researchgate.net

The primary function of this compound in RPIPC is to increase the retention of anionic analytes on the reversed-phase column. This is achieved through the formation of an ion pair between the tetrabutylammonium (TBA+) cation from the mobile phase and the anionic analyte. researchgate.net Two main mechanisms are proposed to explain this phenomenon:

Ion-Pair Formation in the Mobile Phase: The TBA+ cation and the anionic analyte (A⁻) form a neutral, hydrophobic ion pair ([TBA⁺][A⁻]) in the polar mobile phase. This newly formed complex is less polar than the original free anion, causing it to interact more strongly with the nonpolar stationary phase, thereby increasing its retention time. thermofisher.com

Dynamic Ion-Exchange Model: The hydrophobic tetrabutylammonium cations from the mobile phase adsorb onto the surface of the nonpolar stationary phase. This creates a dynamic positive charge on the surface, effectively converting the stationary phase into a pseudo-anion exchanger. Anionic analytes in the mobile phase are then retained on the column via electrostatic attraction to this modified surface. thermofisher.com

The retention of the analyte can be precisely controlled by adjusting the concentration of the ion-pairing reagent in the mobile phase.

Table 2: Effect of Ion-Pair Reagent Concentration on Analyte Retention

| Concentration of TBA⁺ in Mobile Phase | Strength of Ion-Pairing | Analyte-Stationary Phase Interaction | Resulting Retention Time |

| Low | Weak | Weak | Short |

| Medium | Moderate | Moderate | Moderate |

| High | Strong | Strong | Long |

The use of this compound as an ion-pairing reagent can dramatically improve the quality of chromatographic separations. researchgate.net For charged analytes that are poorly retained, this technique provides a crucial mechanism to increase retention and achieve separation from other components in a mixture. This leads to better resolution between peaks and improved peak shape, often making them sharper and more symmetrical. researchgate.net However, a significant drawback of this method is the long column equilibration times required to ensure a stable distribution of the ion-pairing reagent between the mobile and stationary phases, which can impact method robustness. nih.gov

Reactivity in Nucleophilic Substitution Reactions

This compound is highly effective in promoting nucleophilic substitution reactions, which are a cornerstone of organic synthesis. These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, replacing a leaving group. The challenge in many such reactions is the mutual insolubility of the nucleophile (often an inorganic salt) and the organic substrate.

As described under the principles of PTC, this compound facilitates these reactions by transporting the nucleophilic anion (e.g., hydroxide (B78521), cyanide, halide) from an aqueous or solid phase into the organic phase containing the substrate. numberanalytics.comwikipedia.org For instance, in the synthesis of an organic nitrile from an alkyl halide, the tetrabutylammonium cation would transport the cyanide anion into the organic phase, allowing it to react with the alkyl halide. The sulphate anion is often a spectator in these reactions, especially when the bisulfate form (tetrabutylammonium hydrogen sulfate) is used under basic conditions, as the resulting sulfate (B86663) dianion is less favored for pairing with the cation compared to the nucleophile. phasetransfercatalysis.com

Table 3: Representative Nucleophilic Substitution Facilitated by this compound

| Reaction Component | Chemical Example | Phase | Role |

| Organic Substrate | 1-Bromooctane | Organic | Electrophile |

| Nucleophile | Sodium Cyanide (NaCN) | Aqueous / Solid | Nucleophile Source |

| Phase-Transfer Catalyst | This compound | Acts at Interface | Transports Nucleophile |

| Reaction | 1-Bromooctane + NaCN → 1-Nonanenitrile + NaBr | Biphasic | Product Formation |

Tetrabutylammonium Ion as a Nucleophile in Specific Transformations

The tetrabutylammonium (TBA) cation, [N(C₄H₉)₄]⁺, is characterized by its bulky, non-polar butyl groups surrounding a central, positively charged nitrogen atom. While the cation itself is not a direct nucleophile, its primary role in nucleophilic transformations is as a highly effective phase-transfer catalyst (PTC). mdpi.comnih.gov In this capacity, it facilitates the transfer of a nucleophilic anion from an aqueous or solid phase into a non-polar organic phase, where the reaction with an organic substrate occurs. nih.govacs.org

The lipophilic nature of the four butyl chains allows the TBA cation to form a soluble ion-pair with an anion in organic solvents. nih.gov This process overcomes the mutual insolubility of an aqueous solution containing the nucleophile (e.g., NaN₃) and an organic solution containing the substrate. The "naked" anion, once shuttled into the organic phase, is poorly solvated and thus exhibits enhanced nucleophilicity.

A specific mechanistic scenario involves the in-situ generation of reactive species. For instance, in the oxidative α-azidation of β-ketocarbonyl compounds, tetrabutylammonium iodide (TBAI) is oxidized to form a quaternary ammonium hypoiodite (B1233010) species (Bu₄NIO). This intermediate first facilitates the α-iodination of the carbonyl compound. Subsequently, the TBA cation acts as a phase-transfer catalyst for the azide (B81097) anion (N₃⁻), which displaces the iodide in a nucleophilic substitution, yielding the α-azidated product. beilstein-archives.org This dual role—generating a reactive intermediate and then facilitating the key nucleophilic attack—highlights the sophisticated mechanistic contribution of the TBA salt beyond simple ion-pairing. beilstein-archives.org

The general mechanism for phase-transfer catalysis is outlined below:

Anion Exchange: The TBA salt (Q⁺X⁻) in the organic phase exchanges its anion (X⁻) for the nucleophile (Nu⁻) from the aqueous phase at the interface.

Transfer to Organic Phase: The newly formed ion-pair (Q⁺Nu⁻) dissolves in the organic phase.

Nucleophilic Reaction: The highly reactive, poorly solvated "naked" nucleophile (Nu⁻) attacks the organic substrate (R-Y), displacing the leaving group (Y⁻) and forming the product (R-Nu).

Catalyst Regeneration: The resulting TBA salt with the leaving group (Q⁺Y⁻) migrates back to the interface to repeat the cycle.

Catalytic Mechanisms in Hydrolysis and Oxidation Reactions

Tetrabutylammonium salts are instrumental in catalyzing both hydrolysis and oxidation reactions, often providing mild and selective conditions for transformations that would otherwise require harsh reagents.

Tetrabutylammonium bisulfate (TBAHS), with the formula [N(C₄H₉)₄]HSO₄, has been identified as a highly effective, recyclable, and metal-free catalyst for the hydrolysis of epoxides and aziridines. researchgate.netrsc.orgsigmaaldrich.com These reactions proceed under mild, neutral conditions to afford the corresponding 1,2-diols and β-amino alcohols in high yields. rsc.org

The catalytic activity is largely attributed to interfacial reactions. acs.orgresearchgate.netnih.gov In a biphasic system (e.g., water and an organic solvent), the TBAHS acts at the interface of the two immiscible liquids. The mechanism involves the activation of the epoxide or aziridine (B145994) ring by the bisulfate anion (HSO₄⁻), likely through hydrogen bonding, which facilitates the nucleophilic attack by a water molecule. The lipophilic tetrabutylammonium cation helps to bring the organic substrate (epoxide or aziridine) and the aqueous reactant into close proximity at the interface, thereby accelerating the reaction. The catalyst is left in the aqueous phase after the reaction, allowing for its simple separation and recycling. rsc.org

| Substrate (Epoxide) | Product (1,2-Diol) | Yield (%) |

|---|---|---|

| Styrene oxide | 1-Phenylethane-1,2-diol | 98 |

| Cyclohexene oxide | trans-Cyclohexane-1,2-diol | 97 |

| 1,2-Epoxyoctane | Octane-1,2-diol | 95 |

| Glycidyl phenyl ether | 3-Phenoxypropane-1,2-diol | 96 |

Tetrabutylammonium peroxydisulfate (B1198043), [(TBA)₂S₂O₈], is a powerful oxidizing agent that is soluble in organic solvents, unlike its inorganic counterparts (e.g., K₂S₂O₈). scilit.comresearchgate.net This solubility allows for homogeneous reaction conditions and high efficiency in various oxidative transformations.

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, and [(TBA)₂S₂O₈] proves to be an exceptionally efficient reagent for this purpose. scilit.com The reaction proceeds under mild conditions in solvents like methylene (B1212753) chloride, affording sulfoxides in nearly quantitative yields. scilit.com A key advantage of this method is its high selectivity, as no significant over-oxidation to the corresponding sulfones is observed. scilit.com While the detailed mechanism is complex, it is believed to involve the transfer of an oxygen atom from the peroxydisulfate anion to the electron-rich sulfur atom of the sulfide. The bulky tetrabutylammonium cation likely plays a role in modulating the reactivity and preventing the second oxidation step that would lead to the sulfone.

| Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |

|---|---|---|

| Thioanisole | Methyl phenyl sulfoxide (B87167) | 99 |

| Diphenyl sulfide | Diphenyl sulfoxide | 98 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 95 |

| Dibutyl sulfide | Dibutyl sulfoxide | 96 |

A facile and efficient one-pot synthesis of nitriles from primary alcohols can be achieved through a nickel-catalyzed oxidation using tetrabutylammonium peroxydisulfate. organic-chemistry.org This transformation is conducted in the presence of ammonium hydrogen carbonate under basic aqueous conditions and provides a wide range of aliphatic, aromatic, and heterocyclic nitriles in excellent yields. organic-chemistry.org

The reaction is believed to proceed through a domino sequence:

Alcohol Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, catalyzed by the nickel species, with [(TBA)₂S₂O₈] acting as the terminal oxidant.

Imine Formation: The in-situ generated aldehyde reacts with ammonia (B1221849) (released from the ammonium hydrogen carbonate) to form an imine intermediate.

Imine Oxidation: The imine is subsequently oxidized by the Ni-catalyst/[(TBA)₂S₂O₈] system to furnish the final nitrile product.

This process showcases a powerful combination of catalysis and oxidation, where the tetrabutylammonium salt facilitates the oxidative steps in a complex reaction cascade. researchgate.net A related nickel-catalyzed reductive hydrolysis of nitriles to alcohols has also been reported, highlighting the versatility of these catalytic systems in interconverting these two important functional groups via a domino sequence. researchgate.netnih.gov

Mechanisms of Selective Oxidation by Related Peroxydisulphate Analogue

Mechanistic Insights into Multi-component and Domino Reactions

The efficiency of tetrabutylammonium salts as phase-transfer catalysts and reaction promoters makes them ideal candidates for facilitating complex multi-component and domino reactions. mdpi.comnih.gov These reactions, which form multiple chemical bonds in a single operation, are highly valued for their atom and step economy.

For example, tetrabutylammonium bromide (TBAB) has been shown to catalyze the one-pot, three-component synthesis of densely functionalized pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com The proposed mechanism suggests that TBAB first activates the aldehydic carbon of an aryl glyoxal, making it more susceptible to nucleophilic attack. This is followed by a sequence of condensation and cyclization reactions with 6-amino-1,3-dimethyluracil (B104193) and barbituric acid to yield the complex heterocyclic product. mdpi.com

Similarly, tetrabutylammonium peroxydisulfate [(TBA)₂S₂O₈] can catalyze the three-component synthesis of fully substituted pyrazoles from aldehydes, aryl hydrazines, and β-dicarbonyl compounds. researchgate.net The reaction proceeds under solvent-free conditions, where the catalyst is thought to facilitate the key cyclo-condensation steps that lead to the final pyrazole (B372694) ring system. researchgate.net In these multi-component settings, the tetrabutylammonium salt acts as more than a simple catalyst; it serves as a reaction organizer, bringing multiple components together and activating key functional groups to orchestrate a complex series of bond-forming events. nih.govnih.gov

| Aldehyde | Malononitrile | 4-Hydroxycoumarin | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Yes | Yes | 94 |

| 4-Chlorobenzaldehyde | Yes | Yes | 96 |

| 4-Methoxybenzaldehyde | Yes | Yes | 92 |

| Furfural | Yes | Yes | 90 |

Knoevenagel–Hetero-Diels–Alder Reaction Pathways

The domino Knoevenagel–hetero-Diels–Alder reaction is a powerful strategy for the construction of complex heterocyclic scaffolds in a single synthetic operation. The use of tetrabutylammonium hydrogen sulphate (TBAHS), a closely related analogue of this compound, has been reported to catalyze such transformations effectively. scribd.comresearchgate.net While specific studies on this compound are limited, the mechanistic insights from TBAHS-catalyzed reactions provide a strong foundation for understanding its role.

The reaction typically involves three components: a 1,3-dicarbonyl compound, an aldehyde or ketone, and a dienophile. The catalytic cycle is believed to commence with the Knoevenagel condensation, followed by an intramolecular hetero-Diels–Alder cycloaddition.

Proposed Mechanistic Pathway:

Knoevenagel Condensation: The reaction is initiated by the deprotonation of the active methylene group of the 1,3-dicarbonyl compound by the sulphate or hydrogen sulphate anion, which acts as a base. The resulting enolate then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. Subsequent dehydration, facilitated by the acidic proton of the hydrogen sulphate or an external proton source, yields a highly reactive hetero-diene (an α,β-unsaturated ketone). scribd.comnih.govresearchgate.netresearchgate.net The large tetrabutylammonium cation helps to solubilize the anionic species in the organic medium, functioning as a phase-transfer catalyst. nelsonjameson.com

Hetero-Diels–Alder Cycloaddition: The generated in-situ hetero-diene then participates in an intramolecular [4+2] cycloaddition with the dienophile. This step is often the rate-determining and stereoselectivity-defining step of the sequence. The catalyst's role in this phase is less direct but the environment it creates can influence the transition state geometry and thus the stereochemical outcome of the cycloadduct. scribd.comrsc.orgshd-pub.org.rs

Theoretical studies on similar domino reactions have highlighted the role of water in facilitating proton transfer and stabilizing transition states, which can be relevant in reactions where TBAHS is used in aqueous or semi-aqueous media. nih.govresearchgate.net

Table 1: Substrate Scope in a TBAHS-Catalyzed Domino Knoevenagel-Hetero-Diels-Alder Reaction for the Synthesis of Chromeno-fused Pyrazoles scribd.com

| Entry | 2-Hydroxyacetophenone Derivative | Pyrazolone | Product | Yield (%) |

| 1 | O-Allyl-2-hydroxyacetophenone | 3-Methyl-1-phenyl-5-pyrazolone | 4a | 58 |

| 2 | O-Prenyl-2-hydroxyacetophenone | 3-Methyl-1-phenyl-5-pyrazolone | 4d | 62 |

| 3 | O-Propargyl-2-hydroxyacetophenone | 3-Methyl-1-phenyl-5-pyrazolone | 4o | - |

Reaction conditions: 10 mol-% TBAHS, 4 h. The original source did not specify the yield for entry 3 under these exact conditions but did investigate the reaction.

Friedel–Crafts Alkylation Mechanisms for Bis(indolyl)methane Synthesis

The synthesis of bis(indolyl)methanes (BIMs) is of significant interest due to their diverse biological activities. The Friedel–Crafts alkylation of indoles with aldehydes or ketones is a common method for their preparation. Tetrabutylammonium hydrogen sulphate has proven to be an efficient and environmentally friendly catalyst for this transformation, often proceeding in aqueous media or under solvent-free conditions. researchgate.netcbijournal.com

Proposed Mechanistic Pathway:

The catalytic action of this compound or its hydrogen sulphate analogue in this reaction is primarily attributed to the acidic nature of the hydrogen sulphate anion (HSO₄⁻), which acts as a Brønsted acid catalyst. cbijournal.com

Activation of the Carbonyl Group: The hydrogen sulphate anion protonates the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity. This activation makes the carbonyl carbon more susceptible to nucleophilic attack.

First Nucleophilic Attack: The electron-rich C3 position of an indole (B1671886) molecule attacks the activated carbonyl carbon. This results in the formation of a hydroxylated intermediate.

Formation of the Azafulvenium Cation: The hydroxyl group of the intermediate is subsequently protonated by the catalyst, followed by the elimination of a water molecule. This dehydration step generates a highly stabilized azafulvenium cation intermediate.

Second Nucleophilic Attack: A second molecule of indole then attacks the electrophilic carbon of the azafulvenium cation, leading to the formation of the final bis(indolyl)methane product and regeneration of the catalyst.

The tetrabutylammonium cation, with its lipophilic alkyl chains, can act as a phase-transfer catalyst, facilitating the interaction between the organic substrates (indole and aldehyde) and the aqueous or solid-phase catalyst. nelsonjameson.com

Table 2: Synthesis of Bis(indolyl)methanes using Tetrabutylammonium Hydrogen Sulphate in Aqueous Media researchgate.net

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 3,3'-((Phenyl)methylene)bis(1H-indole) | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 15 | 92 |

| 3 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 20 | 90 |

| 4 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 10 | 98 |

| 5 | 2-Nitrobenzaldehyde | 3,3'-((2-Nitrophenyl)methylene)bis(1H-indole) | 25 | 88 |

Reaction conditions: Indole (2 mmol), Aldehyde (1 mmol), TBAHS (0.1 mmol), Water (5 mL), 60°C.

Advanced Research Applications of Bis Tetrabutylammonium Sulphate

Applications in Organic Synthesis and Catalysis

This section explores the multifaceted roles of bis(tetrabutylammonium) sulphate in synthetic organic chemistry, highlighting its utility as a phase-transfer catalyst and its efficacy in promoting specific hydrolysis and alkylation reactions.

This compound and its related hydrogen sulfate (B86663) salt are widely recognized for their role as phase-transfer catalysts. medchemexpress.comsdfine.com In this capacity, they facilitate the transfer of reactants between two immiscible phases, such as an aqueous phase and an organic phase. This is crucial for reactions where the reactants are soluble in different phases. The tetrabutylammonium (B224687) cation, with its lipophilic butyl chains, can encapsulate the sulphate or bisulphate anion and transport it into the organic phase, where it can then participate in the reaction.

The effectiveness of tetrabutylammonium salts as phase-transfer catalysts is closely linked to the phase behavior of the reaction system. nih.govdntb.gov.ua The catalytic activity can be significantly influenced by factors such as temperature and the concentration of the salt. nih.gov Under certain conditions, a third phase, rich in the tetrabutylammonium salt, can form, which may enhance the catalytic activity. nih.gov

This compound and its corresponding hydrogen sulfate have demonstrated significant catalytic activity in the hydrolysis of various functional groups under mild and non-metallic conditions. rsc.orgresearchgate.net This makes it an attractive alternative to harsher reagents that may not be compatible with sensitive substrates.

The ring-opening of aziridines to form valuable β-amino alcohols can be effectively catalyzed by tetrabutylammonium hydrogen sulfate (TBAHS). rsc.org This reaction proceeds with high yields under mild conditions. rsc.orgresearchgate.net The catalyst facilitates the nucleophilic attack of water on the aziridine (B145994) ring, leading to the formation of the desired product. rsc.org Research has shown that this method is applicable to a variety of aziridines derived from both cyclic and acyclic alkenes. researchgate.net

Table 1: TBAHS-Catalyzed Hydrolysis of Aziridines

| Substrate (Aziridine) | Product (β-Amino Alcohol) | Yield (%) | Reference |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | 2-Amino-2-phenylethanol | High | rsc.org |

| Various N-substituted aziridines | Corresponding β-amino alcohols | High | researchgate.net |

This table presents a summary of the yields obtained in the TBAHS-catalyzed hydrolysis of aziridines, demonstrating the high efficiency of this method.

Similarly to aziridines, the hydrolysis of epoxides to 1,2-diols is efficiently catalyzed by tetrabutylammonium hydrogen sulfate. rsc.org This reaction is a fundamental transformation in organic synthesis, providing access to important diol building blocks. The use of TBAHS allows for the reaction to be carried out under mild and non-metallic conditions, offering an advantage over some traditional methods that require acidic or basic conditions. rsc.orgucalgary.ca The catalyst can also be recycled, adding to the sustainability of the process. rsc.orgresearchgate.net

Table 2: TBAHS-Catalyzed Hydrolysis of Epoxides

| Substrate (Epoxide) | Product (1,2-Diol) | Yield (%) | Reference |

|---|---|---|---|

| Styrene Oxide | 1-Phenyl-1,2-ethanediol | High | rsc.org |

| Cyclohexene Oxide | trans-1,2-Cyclohexanediol | High | researchgate.net |

This table summarizes the high yields achieved in the hydrolysis of epoxides to 1,2-diols using TBAHS as a catalyst.

Beyond its role in hydrolysis, this compound and its derivatives are implicated in other significant synthetic transformations.

As a phase-transfer catalyst, tetrabutylammonium hydrogen sulfate can be employed in alkylation reactions. sigmaaldrich.com By transferring the nucleophile from the aqueous phase to the organic phase where the alkylating agent resides, it facilitates the reaction, leading to the formation of the desired alkylated product. This approach is valuable for the synthesis of various organic compounds, including asymmetrical ethers. sigmaaldrich.com

Role in Various Synthetic Transformations

Oxidative Transformations in Organic Media

While various tetrabutylammonium salts are known to participate in oxidative reactions, the specific role of this compound is less commonly documented in widely available scientific literature. Research often highlights the use of its counterparts, such as tetrabutylammonium hydrogen sulfate or peroxydisulfate (B1198043), in these transformations. For instance, tetrabutylammonium peroxydisulfate is utilized as a source of the sulfate radical for the oxidation of alcohols. researchgate.net Similarly, aerobic oxidation of certain amides has been achieved using other tetrabutylammonium salts like the bromide form as a co-catalyst. researchgate.net However, detailed research findings specifically identifying this compound as the primary catalyst or reagent in oxidative transformations within organic media remain specialized. It is plausible that its function as a phase-transfer catalyst could be exploited in oxidation reactions where an inorganic oxidant is transferred into an organic phase, though specific, high-yield examples are not broadly reported in general literature.

Preparation of O-Bis(Boc)-2-Methylene-1,3-Propanediol

The synthesis of O-Bis(Boc)-2-Methylene-1,3-Propanediol is a specific transformation that involves the protection of a diol. The application of this compound in this particular preparation is not detailed in prominent research literature. Methodologies for such specific chemical preparations often involve a range of catalysts and reagents, and the selection is highly dependent on the substrate and desired outcome. While phase-transfer catalysts are sometimes employed in protection reactions to facilitate the interaction between the substrate and the protecting group reagent, the direct application of this compound for this specific diol has not been established in the reviewed literature.

Synthesis of Asymmetrical Ethers

The synthesis of asymmetrical ethers is a cornerstone of organic chemistry, often achieved via the Williamson ether synthesis. wikipedia.org This reaction typically involves an alkoxide and an organohalide. The efficiency of this SN2 reaction can be enhanced by phase-transfer catalysts, which increase the solubility and reactivity of the nucleophile (alkoxide) in the organic phase. wikipedia.org Tetrabutylammonium salts, such as tetrabutylammonium bromide, are frequently cited for this purpose. wikipedia.orgutahtech.eduquizlet.com They function by pairing with the alkoxide, allowing the resulting ion pair to be soluble in the organic solvent where the reaction with the alkyl halide occurs.

While the general principle of using tetrabutylammonium salts as phase-transfer catalysts in ether synthesis is well-established, specific studies focusing exclusively on this compound for the synthesis of asymmetrical ethers are not as prevalent. It is theoretically sound that this compound could serve this role, facilitating the transfer of alkoxide ions from an aqueous or solid phase to an organic phase. However, the bulk of published research tends to highlight the use of the bromide or hydrogen sulfate salts for this application. nih.gov

Sulphation Reactions

This compound finds a notable application in sulphation reactions, particularly where the solubility of intermediates in organic solvents is crucial. The presence of the large, lipophilic tetrabutylammonium cations enhances the solubility of the sulphate salt in non-aqueous media. This property is advantageous in the synthesis of organic sulfate esters, which can be challenging due to the poor solubility of traditional sulfating agents and the resulting organosulfate intermediates.

| Application | Reagent System | Benefit |

| Preparation of Nucleoside Phosphosulfates | Bis(tributylammonium) sulphate | Modulates solubility of organosulfate ester |

| General Sulphation of Alcohols | Sulphur trioxide complexes | Improved solubility of intermediates in organic solvents |

This approach offers a strategic advantage over conventional methods that may suffer from precipitation of intermediates and complicated purification procedures.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. Various catalysts have been explored to facilitate these reactions, including different tetrabutylammonium salts. However, the specific use of this compound as a catalyst in this context is not as extensively documented as its acidic counterpart, tetrabutylammonium hydrogen sulfate (TBAHS).

The synthesis of 2,4,6-triarylpyridines can be achieved through a one-pot multicomponent condensation of aromatic aldehydes and acetophenones in the presence of an ammonium (B1175870) source. Research has demonstrated that tetrabutylammonium hydrogen sulfate (TBAHS) is an effective catalyst for this transformation. researchgate.net It is reported to facilitate the reaction under solvent-free conditions, leading to good yields of the desired pyridine (B92270) derivatives. researchgate.net

While TBAHS has proven utility, there is a lack of specific reports in the surveyed scientific literature detailing the use of this compound for the same reaction. The catalytic activity in this case is often attributed to the acidic nature of the hydrogen sulfate anion, a feature that this compound lacks.

The transformation of aryl- and heteroarylacetamides into N-monosubstituted α-keto amides via aerobic oxidation represents a valuable synthetic method. Published protocols have described this conversion using catalysts such as tetrabutylammonium hydrogen sulfate (TBAHS) in conjunction with sodium bicarbonate under mild conditions. researchgate.net Another study reports the use of cesium carbonate with a catalytic amount of tetra-n-butylammonium bromide for a similar aerobic oxidation.

As with the synthesis of triarylpyridines, the scientific literature available does not specifically name this compound as a catalyst for this aerobic oxidation. The documented successful methods rely on either the acidic nature of TBAHS or the halide properties of the bromide salt, suggesting that the specific counter-ion to the tetrabutylammonium cation plays a crucial role in the catalytic cycle of these particular reactions.

Regioselective Michael Addition of Indoles

The Michael addition of indoles to electron-deficient olefins is a fundamental carbon-carbon bond-forming reaction for the synthesis of various biologically active compounds. This compound has been effectively employed as a catalyst in this reaction, demonstrating high regioselectivity.

Researchers have reported the use of tetrabutylammonium hydrogen sulfate (TBAHS) to catalyze the Michael addition of indoles to α,β-unsaturated carbonyl compounds. sdfine.com This method provides a straightforward route to 3-substituted indoles, which are important precursors for many natural products and pharmaceuticals. The reaction proceeds with high regioselectivity, with the addition occurring exclusively at the C-3 position of the indole (B1671886) ring.

In a notable study, Perumal and co-workers described an efficient TBAHS-catalyzed regioselective Michael addition of indoles to electron-deficient olefins such as nitrostyrenes and chalcones. sdfine.com The reactions were carried out in an aqueous medium, highlighting the green chemistry aspect of this methodology. The resulting 3-alkylated indoles were synthesized in good to excellent yields and showed potential as antibacterial agents. sdfine.com The use of water as a solvent and the catalytic nature of TBAHS make this a practical and environmentally benign synthetic strategy. sdfine.com

Table 1: TBAHS-Catalyzed Regioselective Michael Addition of Indoles

| Indole Derivative | Electron-Deficient Olefin | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | Nitrostyrene | 3-(2-nitro-1-phenylethyl)-1H-indole | Good to Excellent | sdfine.com |

N1-Alkylation of Dihydropyrimidine-2(1H)-ones

The selective functionalization of nitrogen-containing heterocycles is a significant challenge in organic synthesis. This compound has proven to be an effective catalyst for the regioselective N1-alkylation of dihydropyrimidine-2(1H)-ones, also known as DHPMs.

A study by Singh and colleagues demonstrated a simple and efficient one-pot, solvent-free method for the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones using TBAHS as a phase-transfer catalyst. This approach offers high yields and is tolerant of a variety of substituents on the dihydropyrimidine (B8664642) core. Notably, some of the synthesized N1-alkylated dihydropyrimidine-2(1H)-ones exhibited marginal activity as calcium channel blockers. The solvent-less conditions contribute to the green credentials of this synthetic protocol.

Table 2: TBAHS-Catalyzed N1-Alkylation of Dihydropyrimidine-2(1H)-ones

| Dihydropyrimidine-2(1H)-one | Alkylating Agent | Catalyst System | Conditions | Product | Reference |

|---|

O-Glycosylation of Hydroxamic Acids

O-glycosylated hydroxamic acids are an important class of compounds with potential biological applications. The synthesis of these molecules can be challenging, but this compound has been shown to facilitate this transformation.

Papot and co-workers reported the use of TBAHS as a catalyst for the O-glycosylation of hydroxamic acids. In a representative example, they demonstrated the conversion of acetobromoglucose to the corresponding 2-O-deacetylated glucosyl hydroxamate. This reaction proceeded with complete β-selectivity and yielded the product in moderate amounts. This application underscores the utility of TBAHS in promoting specific and selective glycosylation reactions.

Regioselective [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings. This compound has been utilized as a catalyst to control the regioselectivity of such reactions.

A notable application was reported by Tripathi and his research group, who employed TBAHS in the regioselective [3+2] cycloaddition of commercially available chalcones with 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose. This reaction led to the formation of substituted 4-benzoyl-1-(5-deoxy-1,2-O-isopropylidene-α-D-xylofuranos-5-yl)-5-phenyl-1H-1,2,3-triazoles in moderate to good yields. This method provides a direct route to structurally complex triazoles, which are prevalent in medicinal chemistry.

Synthesis of 1,8-Dioxo-octahydroxanthenes

1,8-Dioxo-octahydroxanthenes are a class of heterocyclic compounds with a range of biological and photophysical properties. An efficient and environmentally friendly synthesis of these compounds has been developed using this compound.

A general synthetic route involves the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione in a semi-aqueous medium with TBAHS as the catalyst. This protocol offers several advantages, including high yields, shorter reaction times, a simple work-up procedure, and environmental friendliness. The reaction demonstrates the effectiveness of TBAHS in promoting cyclization reactions to form complex heterocyclic frameworks.

Table 3: Synthesis of 1,8-Dioxo-octahydroxanthenes using TBAHS

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|

Synthesis of Spiroiminolactone Derivatives

No information was found in the search results regarding the use of this compound for the synthesis of spiroiminolactone derivatives.

Green Chemistry Approaches in Bis(indolyl)methane Synthesis

Bis(indolyl)methanes are a significant class of bioactive compounds found in both natural and synthetic sources. The development of green synthetic methods for their preparation is of considerable interest. This compound has been successfully employed as a catalyst in this context, promoting environmentally benign syntheses.

A green approach for the synthesis of bis(indolyl)methanes involves the reaction of indole with various aromatic aldehydes in an aqueous medium using TBAHS as the catalyst. This method avoids the use of hazardous organic solvents and harsh reaction conditions often associated with traditional methods. The key advantages of this approach include clean reaction conditions, a simple work-up procedure, short reaction times, and easy isolation of the product in high yields. This application showcases the role of TBAHS as an environmentally friendly catalyst in the synthesis of important heterocyclic compounds.

Applications in Electrochemistry

The unique properties of the tetrabutylammonium (TBA⁺) cation, primarily its large ionic radius and inert electrochemical nature, make this compound a valuable compound in various electrochemical research areas. Its dissociation in organic solvents provides a bulky cation and a sulphate anion, which influence the electrochemical environment in distinct ways.

Utilization as a Supporting Electrolyte in Non-Aqueous Electrochemical Systems

In non-aqueous electrochemistry, a supporting electrolyte is essential to ensure the conductivity of the solution and to minimize the ohmic drop (iR drop), which can distort electrochemical measurements. This compound serves this purpose effectively in specific applications. The large size of the tetrabutylammonium cation and its delocalized positive charge result in weak ion-pairing with many anions, especially in polar aprotic solvents. nih.gov

Tetrabutylammonium salts, in general, are favored as supporting electrolytes because the TBA⁺ cation has a wide electrochemical window, meaning it is not easily reduced or oxidized. e-kemsciences.compsu.edu This stability allows for the study of electrochemical processes over a broad potential range without interference from the electrolyte itself. psu.edu While salts like tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) are common, this compound can be employed when the specific presence of the sulphate anion is required for the reaction under investigation or when studying its own electrochemical behavior. The choice of a supporting electrolyte often depends on the solvent's polarity; for instance, in solvents with low dielectric constants, larger electrolyte anions can lead to lower ion association and thus better conductivity. nih.gov

The primary functions of this compound as a supporting electrolyte include:

Increasing the ionic conductivity of the non-aqueous solution. e-kemsciences.com

Reducing the solution resistance, thereby minimizing potential errors in electrochemical measurements. nih.gov

Ensuring that the dominant mode of mass transport for the electroactive species is diffusion rather than migration.

Research on Ionic Conductivity and Charge Transport

The study of ionic conductivity and charge transport in solutions containing this compound provides insights into ion-solvent and ion-ion interactions. The conductivity of an electrolyte solution is dependent on the concentration of the salt, the mobility of the ions, and the degree of ion association. nih.gov

Research on various tetrabutylammonium salts in different non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and others has shown that the nature of both the cation and the anion, as well as the solvent properties, collectively influence conductivity. e-kemsciences.com The large, sterically hindered TBA⁺ cation has relatively low mobility compared to smaller inorganic cations. However, its salts often exhibit lower ion association constants, particularly with large, charge-delocalized anions, which can enhance the number of free charge carriers in solution. nih.gov

In the context of materials science, tetrabutylammonium salts are used in studies of charge transport in conjugated polymers. The polymer's structure and morphology, influenced by the electrolyte during its synthesis, can significantly affect how charge is transported. acs.org For example, the regularity of polymer chains can create ordered crystalline phases that facilitate fast charge transport. acs.org While not directly studying this compound, these studies highlight the fundamental role of the electrolyte environment in creating materials with specific charge transport properties.

Table 1: Ionic Conductivity of Select Tetrabutylammonium Salts in Various Solvents This table is illustrative and compiles data from related systems to show general trends.

| Electrolyte (0.1 M) | Solvent | Ionic Conductivity (mS cm⁻¹) |

| NBu₄PF₆ | Dimethyl Sulfoxide (DMSO) | Value not specified |

| NBu₄PF₆ | Acetonitrile (MeCN) | Value not specified |

| NBu₄PF₆ | Dimethoxyethane (DME) | Value not specified |

| NBu₄PF₆ | Tetraethylene Glycol Dimethyl Ether (TEGDME) | Value not specified |

Data derived from studies on analogous systems. e-kemsciences.com

Electrochemical Reduction and Oxidation Studies